N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a pyridazine-based small molecule featuring a pyrazole ring substituted with methyl groups at positions 3 and 3. The carboxamide group at position 3 of the pyridazine core is linked to a 2-carbamoylphenyl substituent.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-10-9-11(2)23(22-10)15-8-7-14(20-21-15)17(25)19-13-6-4-3-5-12(13)16(18)24/h3-9H,1-2H3,(H2,18,24)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGZGHODLULDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced through a substitution reaction, where a suitable pyrazole derivative reacts with the pyridazine core.
Attachment of the Carbamoylphenyl Group: This step involves the coupling of the carbamoylphenyl moiety to the pyridazine ring, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with unique properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of products with specific desired properties.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares a pyridazine-carboxamide backbone with several analogs, but its substituents distinguish it in terms of steric effects, hydrogen bonding, and lipophilicity. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Pyrazole vs. Other Substituents: The target’s 3,5-dimethylpyrazole may enhance metabolic stability compared to morpholino (11d) or cyclopentylamino (11c) groups due to reduced oxidation susceptibility .
- Carbamoylphenyl vs.
- Comparison with Imidazo-Pyridazine () : The fused imidazo ring in ’s compound introduces rigidity and π-stacking capability, which may improve target binding but reduce synthetic accessibility compared to the target compound’s simpler pyridazine-pyrazole scaffold .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Key Observations :
- Melting Points : Higher melting points in adamantyl derivatives (11c/d) suggest stronger crystal lattice interactions due to bulky substituents . The target’s carbamoylphenyl group may moderate this via hydrogen bonding .
- Molecular Weight : The target (~380 g/mol) falls within the typical range for drug-like molecules, contrasting with heavier adamantyl derivatives (~490 g/mol), which may affect pharmacokinetics .
Hydrogen Bonding and Crystallographic Behavior
The carbamoyl group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating interactions with biological targets or crystal packing. This contrasts with:
- Compound : The absence of a carbamoyl group limits hydrogen-bonding diversity, possibly explaining its focus on cardiovascular vs. anticancer applications .
Crystallinity data are absent for the target compound, but related pyridazine derivatives often exhibit polymorphic forms influenced by substituents (e.g., highlights crystalline forms of analogous carboxamides) .
Biological Activity
N-(2-carbamoylphenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.35 g/mol. The structure features a pyridazine core substituted with a carbamoyl group and a pyrazole moiety, which are known to contribute to its biological properties.
Research indicates that compounds containing pyrazole and pyridazine moieties exhibit a variety of biological activities, primarily through the following mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression, such as Aurora-A and CDK2. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against different cancer cell lines .
- Anti-inflammatory Activity : Pyrazole derivatives often display anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators .
- Anticancer Effects : The compound's structural components suggest potential anticancer activity. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit cell proliferation effectively .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Biological Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | Anticancer | TBD | TBD |
| 1-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole | Induces autophagy | 48 | A549 |
| Compound 19 (N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole) | Anticancer | 4.2 | A375 |
| Compound 20 | Anticancer (MCF7) | 1.88 ± 0.11 | MCF7 |
| Compound 21 | Inhibition of Aurora-A kinase | 0.39 ± 0.06 | HCT116 |
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:
- Anticancer Studies : A study conducted by Zheng et al. demonstrated that specific pyrazole derivatives could induce apoptosis in A549 cell lines with IC50 values as low as 0.28 µM . These findings suggest that modifications to the pyrazole structure can enhance anticancer properties.
- Inflammation and Pain Management : Research indicates that certain pyrazole derivatives exhibit significant anti-inflammatory effects comparable to traditional NSAIDs, making them potential candidates for pain management therapies .
- Kinase Inhibition : In vitro studies have shown that some derivatives can effectively inhibit kinases involved in tumor growth, providing a pathway for developing targeted cancer therapies .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural characterization of this compound, and how should they be applied?
- Methodology : Utilize Nuclear Magnetic Resonance (NMR) to confirm the presence of functional groups (e.g., pyridazine carboxamide, pyrazole) and spatial arrangements. For example, -NMR can identify aromatic protons in the pyridazine core (δ 7.5–8.5 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm). Mass Spectrometry (MS) with electrospray ionization (ESI) is critical for determining molecular weight (expected ~341 g/mol) and fragmentation patterns to validate the molecular formula .
Q. What are the initial steps for synthesizing this compound, and what reaction conditions are essential?
- Methodology : A multi-step synthesis typically involves coupling a pyridazine-3-carboxylic acid derivative with a substituted phenylamine under amide bond-forming conditions (e.g., EDCI/HOBt in DMF). Key steps include:
- Inert atmosphere (N/Ar) to prevent oxidation of sensitive intermediates.
- Controlled reaction temperatures (50–120°C) to optimize yields and minimize side reactions.
- Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) .
Q. How can the compound’s solubility and stability be assessed for in vitro assays?
- Methodology : Perform solubility screening in DMSO (stock solutions) followed by dilution in assay buffers (PBS, pH 7.4). Stability is assessed using HPLC-UV at 254 nm over 24–72 hours under physiological conditions (37°C, pH 7.4). Monitor degradation products and adjust storage conditions (−20°C under desiccation) accordingly .
Advanced Research Questions
Q. How can conflicting biological activity data between in vitro and in vivo studies be resolved?
- Methodology :
- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify discrepancies.
- Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding to proposed targets (e.g., kinases, receptors).
- In vivo imaging : Track compound distribution using radiolabeled analogs (e.g., -labeling) to correlate tissue penetration with efficacy .
Q. What strategies optimize the synthetic route for improved yield and scalability?
- Methodology :
- High-throughput screening (HTS) : Test catalysts (e.g., Pd/C for coupling reactions) and solvents (e.g., THF vs. DMF) to identify optimal conditions.
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., nitration) to enhance safety and reproducibility.
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: MeOH/CHCl) and refine using SHELXL for bond lengths/angles.
- Validation tools : Apply PLATON (ADDSYM) to check for missed symmetry and CIF validation (using IUCr standards) to ensure data integrity.
- Analyze hydrogen-bonding patterns (graph-set notation) to predict packing motifs and stability .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina or Glide to model binding poses against targets (e.g., COX-2, EGFR). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns to assess stability.
- QSAR modeling : Corrogate substituent effects (e.g., pyrazole methyl groups) on activity using descriptors like logP and polar surface area .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values across different assay systems?
- Methodology :
- Assay standardization : Replicate experiments under identical conditions (cell line, incubation time, ATP concentration).
- Orthogonal assays : Confirm activity using alternative methods (e.g., fluorescence polarization vs. radiometric assays).
- Meta-analysis : Use tools like Prism to compare dose-response curves and identify outliers due to assay interference (e.g., compound aggregation) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
